molecular formula C24H23N5O3S2 B4874814 2-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B4874814
M. Wt: 493.6 g/mol
InChI Key: IMVSJSGQTSGADH-CYVLTUHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a sophisticated synthetic compound designed for advanced pharmacological and biochemical research. Its molecular architecture integrates a pyridopyrimidinone core, a known scaffold in medicinal chemistry, with a 4-(4-methoxyphenyl)piperazine moiety and a (Z)-rhodanine-based methylidene group. The piperazine component is frequently associated with modulating affinity for neurological and serotonergic targets , while the rhodanine (2-thioxothiazolidin-4-one) unit is a privileged structure in the development of inhibitors for various enzymes, particularly protein kinases . This specific combination suggests its primary research value lies in its potential as a protein kinase inhibitor for probing intracellular signaling pathways. Researchers can utilize this compound as a chemical tool to investigate enzyme kinetics, cellular proliferation, and apoptosis mechanisms, particularly in the context of cancer research and signal transduction studies. The extended conjugated system and the Z-configuration of the methylidene bridge are critical for its planar geometry and potential to interact with the ATP-binding pocket of kinases. Supplied as a high-purity, well-characterized material, this product is intended for in vitro assays, high-throughput screening campaigns, and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5Z)-5-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S2/c1-26-23(31)19(34-24(26)33)15-18-21(25-20-5-3-4-10-29(20)22(18)30)28-13-11-27(12-14-28)16-6-8-17(32-2)9-7-16/h3-10,15H,11-14H2,1-2H3/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVSJSGQTSGADH-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=C(C=C5)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=C(C=C5)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the piperazine and thiazolidinone moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrido-pyrimidine backbone with a piperazine moiety and a thiazolidinone derivative. The synthesis typically involves multi-step organic reactions that include cyclization and condensation techniques. The structural formula can be represented as follows:

C19H21N5O2\text{C}_{19}\text{H}_{21}\text{N}_{5}\text{O}_{2}

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various thiazolidinone derivatives, including those related to our compound of interest. For instance, compounds derived from thiazolidinones have shown significant activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus40 µg/mL
2Escherichia coli50 µg/mL
3Pseudomonas aeruginosa30 µg/mL

Anticancer Activity

In addition to antimicrobial properties, there is emerging evidence suggesting that the compound may exhibit anticancer activity. Thiazolidinone derivatives have been investigated for their ability to induce apoptosis in cancer cells. Studies indicate that these compounds can inhibit tumor growth by targeting specific cellular pathways involved in cell proliferation.

Case Study: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of a series of thiazolidinones on various cancer cell lines. The results demonstrated that certain derivatives significantly reduced cell viability in HeLa and MCF-7 cells.

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Antiviral Activity

  • Target Compound: While direct data are unavailable, its pyrido[1,2-a]pyrimidin-4-one scaffold is associated with HIV-1 integrase inhibition (IC50 values in nanomolar range for analogues) . The 4-methoxyphenyl group may improve cell penetration compared to ethyl/methyl analogues.
  • Phenylethyl-Substituted Analogues : Bulky substituents (e.g., 1-phenylethyl in ) reduce antiviral efficacy due to steric clashes with integrase’s active site .

Anticancer Activity

  • Piperazine Derivatives: Compounds with 2-piperazin-1-yl-ethyl side chains (e.g., ) show antiproliferative activity against human cancer lines (IC50: 8–35 μM). The target compound’s thiazolidinone moiety may enhance apoptosis via reactive oxygen species (ROS) modulation.

Solubility and Bioavailability

  • Thioxo Group: Enhances hydrogen-bond acceptor capacity (e.g., for CYP450 interactions) relative to unsubstituted thiazolidinones .

Biological Activity

The compound 2-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule notable for its potential biological activities. Its structure incorporates several pharmacologically relevant motifs, including a piperazine ring and a thiazolidinone moiety, which may enhance its interactions with various biological targets.

Structural Characteristics

The compound's intricate structure includes:

  • Piperazine Ring : Known for its ability to interact with neurotransmitter receptors.
  • Thiazolidinone Moiety : Associated with anti-cancer properties and the modulation of various biological pathways.
  • Pyrido-Pyrimidine Framework : This structural feature is often linked to nucleic acid interactions and enzyme inhibition.

Anticancer Potential

Research indicates that compounds with similar thiazolidinone structures exhibit significant anticancer activity. For instance, studies have shown that thiazolidinone derivatives can induce apoptosis in cancer cell lines through both intrinsic and extrinsic pathways .

In a comparative study of thiazolidinone derivatives, certain compounds demonstrated IC50 values ranging from 8.5 μM to 15.1 μM against various cancer cell lines, including K562 and HeLa cells . The compound may exhibit similar or enhanced activity due to its unique structural features.

The proposed mechanisms of action for compounds related to this structure include:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : Certain thiazolidinone derivatives have been identified as potent inhibitors of PTPs, which are crucial in cancer progression .
  • Interaction with Kinases : The compound could potentially inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival .

Case Studies and Research Findings

A variety of studies have explored the biological activity of structurally related compounds:

StudyCompoundActivityIC50 Value
Meng et al. (2016)Thiazolidine DerivativesCytotoxicity against K5628.5 - 14.9 μM
Zheng et al. (2018)Mono-thiazolidinonesInduced apoptosis in HeLa cellsIC50 < 15 μM
Recent Study (2021)5-Arylidene ThiazolidinonesInhibition of kinasesIC50 = 0.028 μM

These findings suggest that the compound's structural components may confer significant biological activity, particularly in oncology.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of piperazine derivatives with thiazolidinone precursors. The ability to modify substituents on the piperazine or thiazolidinone moiety allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing biological activity.

Q & A

Basic: What are the critical steps and analytical techniques for synthesizing and verifying the purity of this compound?

Answer:
The synthesis of this compound involves multi-step reactions, including condensation of the pyrido[1,2-a]pyrimidin-4-one core with functionalized piperazine and thiazolidinone moieties. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) and catalysts (e.g., Lewis acids) are often used to optimize yields .
  • Purification : Column chromatography and recrystallization are standard methods.
  • Purity assessment : High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for quantifying impurities and ensuring >95% purity .

Advanced: How can researchers resolve discrepancies in reported bioactivity data across studies?

Answer:
Contradictions in bioactivity data may arise from variations in assay conditions, compound purity, or cellular models. Methodological strategies include:

  • Experimental replication : Standardize protocols (e.g., cell lines, incubation times, and solvent controls) to reduce variability.
  • Statistical validation : Use ANOVA or regression analysis to assess significance of observed differences .
  • Orthogonal assays : Validate findings with complementary techniques (e.g., enzymatic assays vs. cell viability tests) .

Basic: What structural characterization techniques are most effective for this compound?

Answer:

  • X-ray crystallography : The SHELX suite (e.g., SHELXL) is widely used for determining molecular conformation and Z/E isomerism in the thiazolidinone moiety .
  • Spectroscopic methods : NMR (¹H/¹³C) confirms proton environments, while FT-IR identifies functional groups (e.g., C=O, C=S).
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced: What strategies are recommended for studying structure-activity relationships (SAR) of derivatives?

Answer:

  • Systematic substitution : Modify the piperazine (e.g., ethyl vs. benzyl groups) and thiazolidinone (e.g., alkyl vs. aryl substituents) moieties to assess impact on bioactivity .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs.
  • Pharmacophore mapping : Identify critical hydrogen bond acceptors and hydrophobic regions using software like Schrödinger .

Basic: What safety protocols are essential for handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of particulates.
  • Emergency measures : In case of skin contact, rinse immediately with water; for eye exposure, flush with saline solution for 15 minutes .

Advanced: How can researchers elucidate the mechanism of action at the molecular level?

Answer:

  • Target identification : Employ affinity chromatography or pull-down assays with tagged compounds.
  • Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics to putative targets.
  • Mutagenesis : Engineer mutations in suspected binding sites (e.g., catalytic residues of enzymes) to validate interactions .

Basic: What pharmacological screening approaches are suitable for initial evaluation?

Answer:

  • In vitro assays : Test enzyme inhibition (e.g., kinases, proteases) and cytotoxicity in cancer cell lines (e.g., MTT assay).
  • ADME profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell models.
  • Selectivity panels : Screen against related targets (e.g., GPCRs, ion channels) to identify off-target effects .

Advanced: How can computational methods enhance the design of novel analogs?

Answer:

  • Quantum mechanical calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA.
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions over time (e.g., GROMACS) to assess stability.
  • QSAR modeling : Develop predictive models using descriptors like logP and topological polar surface area .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Storage conditions : Keep at -20°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation.
  • Degradation monitoring : Use periodic HPLC analysis to detect hydrolysis of the thioxo-thiazolidinone group.
  • Lyophilization : For aqueous solutions, lyophilize and store as a powder to enhance shelf life .

Advanced: How can researchers validate the stereochemical configuration of the (Z)-isomer?

Answer:

  • NOE spectroscopy : Nuclear Overhauser Effect (NOE) NMR experiments confirm spatial proximity of protons in the Z-configuration.
  • X-ray diffraction : Single-crystal analysis provides unambiguous proof of stereochemistry .
  • Circular dichroism (CD) : Compare experimental CD spectra with computational predictions for chiral centers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.